molecular formula C14H10Cl2F3NO B2985895 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol CAS No. 1036514-54-1

4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol

Cat. No.: B2985895
CAS No.: 1036514-54-1
M. Wt: 336.14
InChI Key: WIMLPBXOPTUVCO-UHFFFAOYSA-N
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Description

4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol is a biochemical used for proteomics research . It has a molecular formula of C14H10Cl2F3NO and a molecular weight of 336.14 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 336.14 . No additional physical or chemical properties were found in the search results.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives of 4-Chloro-2-({[4-chloro-2-(trifluoromethyl)phenyl]amino}methyl)phenol have been extensively studied. For instance, Rafique et al. (2022) synthesized 4-aminophenol derivatives, including a compound closely related to the chemical , demonstrating broad-spectrum antimicrobial and antidiabetic activities. These compounds were synthesized and characterized by various spectroscopic methods, indicating a potential for further applications in medicinal chemistry (Rafique et al., 2022).

Biological Evaluation

The synthesized derivatives have shown promising antimicrobial and antidiabetic activities. For example, Rafique et al. (2022) reported significant inhibition of amylase and glucosidase, suggesting potential antidiabetic applications. Additionally, the compounds exhibited broad-spectrum activities against various bacterial strains and Saccharomyces cerevisiae, highlighting their antimicrobial potential (Rafique et al., 2022).

DNA Interaction Studies

DNA interaction studies have also been conducted, revealing the potential of these compounds as anticancer agents. Rafique et al. (2022) performed interaction studies of human DNA with the synthesized Schiff bases, indicating their promising aspects as synthetic compounds in cancer therapy (Rafique et al., 2022).

Fluorescence Detection Applications

Another application involves fluorescence turn-on detection of cysteine over homocysteine and glutathione based on “Excited-State Intramolecular Proton Transfer” (ESIPT) and “Aggregation-Induced Emission” (AIE) characteristics. Liu et al. (2015) developed a method for cysteine detection in serum samples, demonstrating the compound's utility in biochemical assays (Liu et al., 2015).

Corrosion Inhibition

Compounds related to this compound have been evaluated for their corrosion inhibition effects. Prabhu et al. (2008) studied Schiff bases' inhibition effects on mild steel corrosion, finding significant efficiency, which indicates their potential industrial applications (Prabhu et al., 2008).

Safety and Hazards

While specific safety and hazard information for this compound was not found, it’s generally important to handle all chemicals with care. This includes wearing appropriate protective equipment, avoiding inhalation or ingestion, and working in a well-ventilated area .

Properties

IUPAC Name

4-chloro-2-[[4-chloro-2-(trifluoromethyl)anilino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2F3NO/c15-9-2-4-13(21)8(5-9)7-20-12-3-1-10(16)6-11(12)14(17,18)19/h1-6,20-21H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMLPBXOPTUVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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